molecular formula C24H26N4O2 B2932384 Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone CAS No. 2319637-68-6

Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone

Cat. No. B2932384
CAS RN: 2319637-68-6
M. Wt: 402.498
InChI Key: DNTRLSWLIOZWDD-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . 5,6,7,8-Tetrahydro-isoquinolin-1-ylamine, a derivative of isoquinoline, has a molecular weight of 148.21 .


Synthesis Analysis

There are numerous synthetic routes developed for the synthesis of isoquinoline and its derivatives due to its wide range of biological and pharmacological activities .


Molecular Structure Analysis

The isoquinoline ring is an important construction motif for the development of new drugs . The structure of 5,6,7,8-Tetrahydro-isoquinolin-1-ylamine, a derivative of isoquinoline, is given by the InChI code: 1S/C9H12N2/c10-9-8-4-2-1-3-7 (8)5-6-11-9/h5-6H,1-4H2, (H2,10,11) .


Chemical Reactions Analysis

Isoquinoline participates in both electrophilic and nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor . 5,6,7,8-Tetrahydro-isoquinolin-1-ylamine is an off-white solid .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

Future Directions

The future directions in the study of isoquinoline derivatives could involve the development of new synthetic methods, exploration of their biological activities, and their use in the development of new drugs .

properties

IUPAC Name

isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c29-24(23-20-7-3-1-5-18(20)9-12-25-23)28-13-10-17(11-14-28)16-30-22-15-19-6-2-4-8-21(19)26-27-22/h1,3,5,7,9,12,15,17H,2,4,6,8,10-11,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNTRLSWLIOZWDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=NC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[1-(Isoquinoline-1-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline

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